3-[(difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 3-[(difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride involves several steps. One common method includes the difluoromethylation process, which has seen significant advancements in recent years . The synthetic route typically involves the formation of X–CF2H bonds where X can be carbon, oxygen, nitrogen, or sulfur . Industrial production methods often utilize metal-based catalysts to transfer CF2H groups to specific sites on the molecule .
Chemical Reactions Analysis
3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions, particularly in the study of difluoromethylation processes.
Biology: It serves as a tool to study the vasopressin V1a receptor and its role in various biological processes.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the context of diseases related to the vasopressin V1a receptor.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-[(difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride involves its interaction with the vasopressin V1a receptor. By binding to this receptor, it inhibits the receptor’s activity, thereby modulating various physiological processes. The molecular targets and pathways involved in this mechanism are still under investigation, but it is known to affect pathways related to water retention and blood pressure regulation.
Comparison with Similar Compounds
3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride is unique due to its selective antagonism of the vasopressin V1a receptor. Similar compounds include other vasopressin receptor antagonists, such as:
Conivaptan: A non-selective vasopressin receptor antagonist used to treat hyponatremia.
Tolvaptan: A selective vasopressin V2 receptor antagonist used to treat polycystic kidney disease.
Lixivaptan: Another selective vasopressin V2 receptor antagonist with similar applications to tolvaptan.
These compounds differ in their selectivity and therapeutic applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
2768326-67-4 |
---|---|
Molecular Formula |
C6H12ClF2NO |
Molecular Weight |
187.6 |
Purity |
95 |
Origin of Product |
United States |
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